Naphthylmercaptobenzoquinone
Description
Naphthylmercaptobenzoquinone is a synthetic naphthoquinone derivative characterized by a naphthalene backbone fused to a benzoquinone moiety, with a mercapto (-SH) functional group substitution. This compound belongs to the class of naphthoquinones, which are redox-active molecules with a linear fusion of a benzene ring and a 1,4-dione structure . Its synthesis typically involves reactions between 1,4-naphthoquinone and thiol-containing reagents under alkaline conditions, as inferred from analogous procedures for amino acid-substituted naphthoquinones .
Properties
CAS No. |
61145-56-0 |
|---|---|
Molecular Formula |
C18H13ClO4S |
Molecular Weight |
360.8 g/mol |
IUPAC Name |
2-chloro-5,6-dimethoxy-3-naphthalen-2-ylsulfanylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H13ClO4S/c1-22-16-14(20)13(19)18(15(21)17(16)23-2)24-12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,1-2H3 |
InChI Key |
ICZQVVIENHPUGS-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=O)C(=C(C1=O)SC2=CC3=CC=CC=C3C=C2)Cl)OC |
Canonical SMILES |
COC1=C(C(=O)C(=C(C1=O)SC2=CC3=CC=CC=C3C=C2)Cl)OC |
Other CAS No. |
61145-56-0 |
Synonyms |
6 beta-naphthylmercapto-5-chloro-2,3-dimethoxy-4- benzoquinone naphthylmercaptobenzoquinone |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Naphthylmercaptobenzoquinone shares its core naphthoquinone structure with natural and synthetic analogs but differs in substituent groups. Key comparisons include:
| Compound | Core Structure | Functional Groups | Source |
|---|---|---|---|
| This compound | Naphthalene + 1,4-dione | Mercapto (-SH) | Synthetic |
| Lawsone (2-hydroxy-1,4-naphthoquinone) | Naphthalene + 1,4-dione | Hydroxyl (-OH) | Natural (henna) |
| Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) | Naphthalene + 1,4-dione | Hydroxyl, methyl | Natural (Plumbago spp.) |
| Anthraquinones (e.g., emodin) | Anthracene + 1,4-dione | Hydroxyl, methyl | Natural (plants, fungi) |
- Mercapto vs. Hydroxyl Groups: The -SH group in this compound confers higher nucleophilicity and stronger metal-binding affinity compared to hydroxyl groups in lawsone or plumbagin .
- Synthetic vs. Natural Origins: Unlike plant-derived naphthoquinones (e.g., lawsone, plumbagin) , this compound is synthesized chemically, allowing precise control over substituent positions .
Physicochemical Properties
| Property | This compound | Lawsone | Plumbagin | Anthraquinones |
|---|---|---|---|---|
| Solubility | Moderate in polar solvents | Low in water | Low in water | Variable |
| Redox Potential (mV) | -250 to -300 (estimated) | -180 to -220 | -200 to -240 | -150 to -200 |
| Stability | Air-sensitive (due to -SH) | Light-sensitive | Heat-sensitive | Generally stable |
- Solubility: The mercapto group improves solubility in polar aprotic solvents (e.g., NMP) compared to hydroxylated naphthoquinones .
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